![molecular formula C21H27N3OS B2548078 3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide CAS No. 450344-57-7](/img/structure/B2548078.png)
3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
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Overview
Description
The compound “3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide” is a complex organic molecule. It contains a cyclopentyl group, a dimethylphenyl group, and a dihydro-2H-thieno[3,4-c]pyrazol group. The presence of these groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. These might include reactions at the amide group, electrophilic aromatic substitution reactions on the phenyl ring, and reactions involving the pyrazole and thieno groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its overall size and shape, the presence of polar or charged groups, and the specific arrangement of its functional groups .Scientific Research Applications
Heterocyclic Chemistry and Drug Design
Compounds similar to 3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide, especially those containing pyrazole and thiophene moieties, are of significant interest in heterocyclic chemistry for their potential pharmaceutical properties. For example, research on pyrazole derivatives has identified compounds with potential antidepressant effects due to their selective activity in biological assays (Bailey et al., 1985). Similarly, compounds bearing a thiophene ring have been synthesized for their antimicrobial and anti-inflammatory properties, showcasing the versatility of these heterocyclic frameworks in drug discovery (Kendre et al., 2015).
Catalysis and Material Science
In material science and catalysis, complexes derived from ligands related to 3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide show promise. For instance, palladium complexes with pyrazole-based ligands have been studied for their supramolecular structures and potential as catalysts in organic synthesis (Palombo et al., 2019). These findings highlight the utility of such compounds in developing new materials with specific chemical reactivity and properties.
Synthesis of Heterocyclic Compounds
The versatility of compounds like 3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide extends to their use as intermediates in the synthesis of complex heterocyclic structures. For example, research on the synthesis and biological evaluation of novel pyrazole, isoxazole, and benzodiazepine derivatives bearing aryl sulfonate moieties demonstrates the broad applicability of these compounds in creating molecules with potential antimicrobial and anti-inflammatory activities (Kendre et al., 2015).
Biological Activities and Potential Therapeutics
The structural complexity of 3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide suggests potential for diverse biological activities. Research into related compounds has uncovered activities ranging from anti-inflammatory and analgesic to antimicrobial and antitumor effects, underscoring the potential of such molecules in the development of new therapeutics (Mohareb et al., 2014; Menozzi et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-cyclopentyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c1-14-7-9-19(15(2)11-14)24-21(17-12-26-13-18(17)23-24)22-20(25)10-8-16-5-3-4-6-16/h7,9,11,16H,3-6,8,10,12-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFYJCXZOKNQGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCC4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide |
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